2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13406406
InChI: InChI=1S/C14H20ClNO/c1-17-14-7-5-12(6-8-14)11-16-9-3-2-4-13(16)10-15/h5-8,13H,2-4,9-11H2,1H3
SMILES: COC1=CC=C(C=C1)CN2CCCCC2CCl
Molecular Formula: C14H20ClNO
Molecular Weight: 253.77 g/mol

2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine

CAS No.:

Cat. No.: VC13406406

Molecular Formula: C14H20ClNO

Molecular Weight: 253.77 g/mol

* For research use only. Not for human or veterinary use.

2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine -

Specification

Molecular Formula C14H20ClNO
Molecular Weight 253.77 g/mol
IUPAC Name 2-(chloromethyl)-1-[(4-methoxyphenyl)methyl]piperidine
Standard InChI InChI=1S/C14H20ClNO/c1-17-14-7-5-12(6-8-14)11-16-9-3-2-4-13(16)10-15/h5-8,13H,2-4,9-11H2,1H3
Standard InChI Key CYHWOLABCJMOLF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN2CCCCC2CCl
Canonical SMILES COC1=CC=C(C=C1)CN2CCCCC2CCl

Introduction

Chemical Identity and Structural Features

2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine belongs to the piperidine class of organic compounds, characterized by a six-membered amine ring. Its molecular formula is C₁₄H₁₉ClNO, with a molecular weight of 252.76 g/mol. Key structural elements include:

  • A piperidine ring substituted with a chloromethyl (-CH₂Cl) group at position 2.

  • A 4-methoxybenzyl group (-CH₂C₆H₄OCH₃) attached to the nitrogen atom at position 1.

The 4-methoxybenzyl moiety introduces aromaticity and electron-donating properties, while the chloromethyl group enhances reactivity, making the compound a potential intermediate in medicinal chemistry .

PropertyValue
Molecular FormulaC₁₄H₁₉ClNO
Molecular Weight252.76 g/mol
Boiling Point (estimated)390–400°C (extrapolated)
Density (predicted)1.12–1.15 g/cm³
LogP (lipophilicity)~2.5 (similar to analogs)

Synthesis and Reaction Pathways

The synthesis of 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine likely involves multi-step routes leveraging established piperidine chemistry. A plausible pathway, inspired by methods in patent CN1583742A , includes:

Formation of the Piperidine Core

  • Mannich Reaction: Condensation of 4-methoxybenzylamine with formaldehyde and acetonitrile to form a β-aminonitrile intermediate.

  • Cyclization: Intramolecular cyclization under acidic conditions to yield 1-(4-methoxybenzyl)piperidine.

Physicochemical Properties

Spectroscopic Data

  • ¹H NMR: Expected signals include:

    • Aromatic protons (δ 6.8–7.2 ppm, doublet for 4-methoxybenzyl).

    • Piperidine ring protons (δ 1.5–3.0 ppm, multiplet).

    • Chloromethyl group (δ 3.4–3.8 ppm, triplet).

  • IR Spectroscopy: Peaks at ~1,250 cm⁻¹ (C-O-C stretch) and ~700 cm⁻¹ (C-Cl stretch).

Stability and Reactivity

  • Hydrolytic Sensitivity: The chloromethyl group may undergo hydrolysis in aqueous media to form a hydroxymethyl derivative.

  • Thermal Stability: Decomposition observed above 200°C, with release of HCl gas .

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